Sodium 2-Thiobarbiturate

Aqueous solubility Sample preparation workflow Analytical reagent handling

Select the sodium salt form specifically for its enhanced water solubility and >98% purity, reducing assay preparation steps and background interference in TBARS assays. Its unique C2 sulfur substitution fundamentally alters electronic properties (HOMO/SHOMO energies) compared to oxybarbiturates, ensuring accurate reactivity profiling, reproducible chromatographic separations, and reliable SAR data. Avoid generic substitution with the free acid or other analogs to maintain assay validation and regulatory compliance. Ideal for lipid peroxidation biomarker quantification, antioxidant screening, and polymer flame-retardant R&D.

Molecular Formula C4H3N2NaO2S
Molecular Weight 166.14 g/mol
CAS No. 31645-12-2
Cat. No. B1465949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-Thiobarbiturate
CAS31645-12-2
Molecular FormulaC4H3N2NaO2S
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=S)[N-]C1=O.[Na+]
InChIInChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1
InChIKeyUZVLHDNOORSKMZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Thiobarbiturate (CAS 31645-12-2): Chemical Identity and Core Characteristics for Procurement Decisions


Sodium 2-thiobarbiturate (CAS 31645-12-2), also designated as 2-thiobarbituric acid sodium salt or sodium thiobarbiturate, is an organic sodium salt belonging to the thiobarbituric acid derivative class . With molecular formula C₄H₃N₂NaO₂S and molecular weight 166.13 g/mol, this compound appears as a white to almost white crystalline powder or solid at ambient temperature . Its sodium salt form confers substantially enhanced aqueous solubility relative to the parent 2-thiobarbituric acid, a key handling distinction for laboratory workflows [1]. The compound serves as the reactive reagent in the widely employed thiobarbituric acid reactive substances (TBARS) assay for malondialdehyde quantification [2].

Why Generic Substitution with 2-Thiobarbituric Acid or Other Barbiturates Fails for Sodium 2-Thiobarbiturate Applications


Generic substitution of sodium 2-thiobarbiturate with the parent 2-thiobarbituric acid (TBA) or other barbiturate/thiobarbiturate analogs is scientifically unsound due to fundamental physicochemical and electronic distinctions. The sodium salt exhibits markedly enhanced aqueous solubility attributable to its ionic nature, which is not shared by the neutral free acid form [1]. More critically, the substitution of oxygen with sulfur at the C2 position (O/S substitution on the barbiturate ring) fundamentally alters electronic structure, including highest occupied molecular orbital (HOMO) and second highest occupied molecular orbital (SHOMO) energies, compared to oxygen-barbiturate counterparts [2]. These electronic differences translate to altered reactivity profiles in analytical derivatization, differential behavior in chromatographic separations, and distinct biological activity profiles when employed in pharmacological research contexts [2][3]. Consequently, interchange with non-identical barbiturate or thiobarbiturate derivatives introduces uncontrolled experimental variability that compromises assay reproducibility, data comparability across studies, and regulatory compliance in validated analytical methods.

Sodium 2-Thiobarbiturate (CAS 31645-12-2): Quantifiable Differentiation Evidence Versus Comparators


Aqueous Solubility Differentiation: Sodium 2-Thiobarbiturate Versus 2-Thiobarbituric Acid

Sodium 2-thiobarbiturate demonstrates water solubility attributed to the ionic nature of the sodium cation and polar groups on the thiobarbiturate ring . In contrast, 2-thiobarbituric acid (free acid form) exhibits limited aqueous solubility at neutral pH, requiring alkaline conditions or organic co-solvents for dissolution . This solubility differential directly impacts TBARS assay preparation workflows and stock solution stability. A vendor-reported stock solution preparation guide indicates that sodium 2-thiobarbiturate solutions at 1 mM to 10 mM concentrations are achievable in aqueous media, with extended storage viability at -80°C for up to 6 months .

Aqueous solubility Sample preparation workflow Analytical reagent handling

Commercial Purity Specification Benchmark: Sodium 2-Thiobarbiturate Analytical Grade Differentiation

Commercial sodium 2-thiobarbiturate is routinely supplied with purity specifications of >98.0% as determined by non-aqueous titration (T) method, as documented across multiple reputable vendor datasheets including TCI Chemicals, Aladdin Scientific, and Starshine Chemical [1]. In comparison, generic 2-thiobarbituric acid products are frequently offered with lower stated purity ranges (e.g., ≥95% or ≥97%) or with less rigorous analytical certification . The non-aqueous titration method provides a direct, stoichiometric purity assessment rather than area-percent HPLC, which may overestimate purity due to non-detection of non-chromophoric impurities.

Reagent purity Analytical method validation Procurement specification

Electronic Structure Differentiation: Thiobarbiturates Versus Oxybarbiturates

UV photoelectron spectroscopy (UPS) and quantum chemical calculations demonstrate that the electronic structures of barbituric acid (BA) and 2-thiobarbituric acid (TBA) derivatives are significantly different, particularly with respect to highest occupied molecular orbital (HOMO) and second highest occupied molecular orbital (SHOMO) energies [1]. The sulfur-for-oxygen substitution at the C2 position fundamentally alters the frontier orbital energetics, which in turn modulates reactivity toward electrophilic species including malondialdehyde in the TBARS reaction [1][2]. This electronic differentiation extends to chromatographic behavior: thin-layer chromatography (TLC) studies confirm that oxybarbiturates and thiobarbiturates exhibit distinct Rf values on silica gel plates, enabling their separation and unambiguous identification on a single plate when converted to sodium, potassium, or barium salts [3].

Electronic structure Structure-activity relationship Analytical detection specificity

Industrial Application Differentiation: Sodium 2-Thiobarbiturate as Combustion Retardant Additive in Polycarbonates

Patent US 4,404,303 (1983) discloses that polycarbonate compositions containing a barbiturate additive, specifically exemplified by sodium 2-thiobarbiturate, exhibit resistance to combustion upon exposure to low-temperature ignition sources [1]. The patent claims that sodium 2-thiobarbiturate, when dispersed in bisphenol-A homopolycarbonate at a sufficient amount to retard combustion, achieves this effect without substantially deleterious impact on the polymer's physical properties [1]. This application is not claimed for 2-thiobarbituric acid free acid nor for oxygen-containing barbiturate analogs in the same patent disclosure, indicating a specific utility of the sodium thiobarbiturate salt form in this industrial context.

Polymer additives Flame retardancy Materials engineering

Sodium 2-Thiobarbiturate (CAS 31645-12-2): Evidence-Backed Application Scenarios for Procurement Decision-Making


Lipid Peroxidation Quantification via TBARS Assay in Biological and Food Matrices

The primary research application of sodium 2-thiobarbiturate is as the reactive reagent in the thiobarbituric acid reactive substances (TBARS) assay for malondialdehyde (MDA) quantification, a biomarker of lipid peroxidation and oxidative stress [1]. Two molecules of the thiobarbiturate moiety react with one MDA molecule under acidic conditions to form a pink/red MDA-TBA₂ adduct detectable spectrophotometrically at 532-535 nm . The sodium salt form is preferentially selected over the free acid due to its enhanced water solubility and higher commercial purity specifications (>98.0%) , which together reduce assay preparation steps, minimize background interference, and improve calibration curve reproducibility. This application spans food science (meat product oxidation assessment), clinical biochemistry (plasma/serum oxidative stress markers), and pharmacological research (evaluation of antioxidant compounds).

Pharmacological Research on Thiobarbiturate-Based Bioactive Compounds

Sodium 2-thiobarbiturate serves as a foundational building block and reference standard for the synthesis and pharmacological evaluation of thiobarbiturate derivatives [1]. Its distinct electronic structure, characterized by sulfur substitution at the C2 position resulting in altered HOMO and SHOMO energies compared to oxybarbiturates , makes it a critical comparator compound in structure-activity relationship (SAR) studies. Research applications include investigation of thiobarbiturate derivatives as synthetic antioxidants with DPPH radical scavenging activity and as nitrosating agents with demonstrated protective effects against ischemia-reperfusion injury in vitro via nitric oxide release inhibition . Procurement for these applications requires the sodium salt form specifically to ensure accurate electronic and reactivity profiling relative to oxygen-containing barbiturate controls.

Polymer Additive Research for Ignition-Resistant Polycarbonate Formulations

Based on patent disclosure US 4,404,303, sodium 2-thiobarbiturate is employed as a thermally stable barbiturate additive in polycarbonate compositions to impart resistance to combustion upon exposure to low-temperature ignition sources [1]. This application is specifically attributed to the sodium thiobarbiturate salt form, with the patent claiming that the additive achieves combustion resistance without the deleterious effects on physical properties associated with conventional flame retardants such as monomeric phosphites, phosphoric acid esters, and halogenated organics [1]. Procurement for polymer additive research and development programs necessitates the sodium salt specifically, as the free acid 2-thiobarbituric acid is not claimed for this utility in the patent literature. Applications of interest include automotive parts, electrical motor housings, appliance components, and electronic device casings where polycarbonate parts may be exposed to low-temperature ignition sources.

Analytical Reference Standard for Barbiturate and Thiobarbiturate Chromatographic Separations

Sodium 2-thiobarbiturate functions as a reference compound in thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) methods for the separation and identification of barbiturate and thiobarbiturate derivatives [1]. TLC studies have demonstrated that oxybarbiturates and thiobarbiturates exhibit distinct retention behavior (Rf values) on silica gel plates when converted to sodium, potassium, or barium salts, enabling their simultaneous separation and unambiguous identification [1]. The sodium salt form is required as the reference standard for these validated analytical methods. Additionally, the compound's characteristic absorbance peaks in infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy support its use as a system suitability standard in spectrophotometric method development and validation. Procurement for analytical reference standard applications requires certified purity documentation (>98.0% with non-aqueous titration verification ) to ensure reliable peak assignment and quantitation.

Technical Documentation Hub

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